2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid
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Overview
Description
2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture of amine and Boc2O in THF at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvent and reaction conditions may be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a wide range of substituted amines.
Scientific Research Applications
2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, where protonation of the carbonyl oxygen facilitates cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid can be compared with other Boc-protected compounds and similar protecting groups:
Boc-Protected Amines: Similar to other Boc-protected amines, this compound offers stability under basic conditions and ease of removal under acidic conditions.
Carbobenzoxy (Cbz) Group: The Cbz group is another common protecting group for amines, but it is typically removed under hydrogenolysis conditions, making it less versatile than the Boc group.
List of Similar Compounds
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(13)5-6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVGCJNRQYFZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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